molecular formula C2H5K2O4P B12648323 Phosphoric acid, ethyl ester, potassium salt CAS No. 64864-09-1

Phosphoric acid, ethyl ester, potassium salt

Cat. No.: B12648323
CAS No.: 64864-09-1
M. Wt: 202.23 g/mol
InChI Key: HEUAXSYUYZUAJZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, ethyl ester, potassium salt is a chemical compound that belongs to the class of organophosphates. It is formed by the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically involves the following steps:

    Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl phosphate.

    Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt of phosphoric acid, ethyl ester.

The reaction conditions for esterification usually involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through filtration and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, ethyl ester, potassium salt undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form phosphoric acid and ethanol.

    Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions. Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Phosphoric acid and ethanol.

    Oxidation: Various oxidized products depending on the conditions.

    Substitution: New esters or other substituted products.

Scientific Research Applications

Phosphoric acid, ethyl ester, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical studies, particularly in the study of phosphorylation processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, surfactants, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, which is a crucial process in many biochemical pathways. The compound interacts with various molecular targets, including enzymes and proteins, to modulate their activity and function.

Comparison with Similar Compounds

Phosphoric acid, ethyl ester, potassium salt can be compared with other similar compounds such as:

    Phosphoric acid, methyl ester, potassium salt: Similar in structure but with a methyl group instead of an ethyl group.

    Phosphoric acid, butyl ester, potassium salt: Contains a butyl group, leading to different physical and chemical properties.

    Phosphoric acid, isopropyl ester, potassium salt: Has an isopropyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific ester group, which influences its solubility, reactivity, and suitability for various applications.

Properties

CAS No.

64864-09-1

Molecular Formula

C2H5K2O4P

Molecular Weight

202.23 g/mol

IUPAC Name

dipotassium;ethyl phosphate

InChI

InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2

InChI Key

HEUAXSYUYZUAJZ-UHFFFAOYSA-L

Canonical SMILES

CCOP(=O)([O-])[O-].[K+].[K+]

Related CAS

1623-14-9 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.